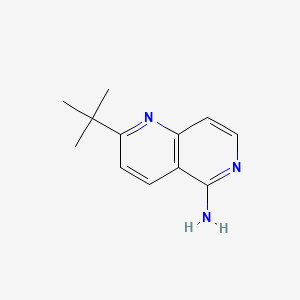

2-(tert-Butyl)-1,6-naphthyridin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)10-5-4-8-9(15-10)6-7-14-11(8)13/h4-7H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDJMDDTINTVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=C1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Chromatographic Elucidation of 2 Tert Butyl 1,6 Naphthyridin 5 Amine and Its Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 2-(tert-Butyl)-1,6-naphthyridin-5-amine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The nine protons of the tert-butyl group will appear as a sharp, intense singlet, a characteristic signal for this moiety. The protons on the naphthyridine ring will appear as doublets and triplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic system. The protons of the primary amine group (-NH₂) will typically present as a broad singlet. The addition of D₂O would cause the amine protons' signal to disappear, confirming its assignment.

The ¹³C NMR spectrum provides information on the carbon framework. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The eight carbon atoms of the 1,6-naphthyridine (B1220473) core will each produce a unique signal in the downfield region, characteristic of aromatic and heteroaromatic systems.

To definitively assign these signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the protons on the naphthyridine ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -C(CH₃)₃ | ~1.4 (s, 9H) | -C (CH₃)₃ | ~35 |

| -NH₂ | ~5.0 (br s, 2H) | -C(C H₃)₃ | ~29 |

| Aromatic-H | 7.0 - 8.5 (m, 4H) | Aromatic-C | 110 - 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The primary amine (-NH₂) group is expected to show two distinct stretching vibration bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches. A sharp N-H bending (scissoring) vibration is also anticipated around 1650-1580 cm⁻¹.

The aromatic 1,6-naphthyridine ring will produce C-H stretching bands just above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range.

The tert-butyl group will be identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1365 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine | N-H Bend | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

| Alkyl (tert-Butyl) | C-H Stretch | < 3000 |

| Alkyl (tert-Butyl) | C-H Bend | ~1460 and ~1365 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₁₂H₁₅N₃), the molecular weight is 201.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 201. A key fragmentation pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH₃), which is highly characteristic. This would result in a prominent peak at m/z 186 ([M-15]⁺), corresponding to a stable tertiary carbocation. Further fragmentation might involve the loss of the entire tert-butyl group, leading to a peak at m/z 144. The presence of an odd number of nitrogen atoms is consistent with the nitrogen rule, which predicts an odd nominal molecular weight for the compound.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Assignment | Description |

| 201 | [M]⁺ | Molecular Ion |

| 186 | [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| 144 | [M-57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) |

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, HPLC)

Chromatographic methods are indispensable for the purification of synthetic intermediates and the final product, as well as for assessing the purity of the target compound.

Column Chromatography is a standard method for purifying the products from each step of the synthesis of this compound. Typically, silica (B1680970) gel is used as the stationary phase. The mobile phase, or eluent, is usually a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. By gradually increasing the polarity of the eluent, compounds with different polarities can be separated, allowing for the isolation of the desired product from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the final purity of this compound. A common method involves using a reversed-phase column (e.g., C18) with a gradient elution system. For instance, a mobile phase consisting of water (A) and acetonitrile (B52724) (B), often with a modifier

Structure Activity Relationship Sar Investigations of Naphthyridin 5 Amine Derivatives

Impact of the tert-Butyl Group on Molecular Conformation and Binding Interactions

The tert-butyl group, a bulky and lipophilic substituent, can significantly influence the molecular conformation and, consequently, the binding interactions of a molecule with its biological target. While direct conformational analysis of 2-(tert-butyl)-1,6-naphthyridin-5-amine is not extensively documented in publicly available literature, the principles of steric hindrance and conformational restriction from related systems can be applied.

The presence of a large substituent like a tert-butyl group at the C-2 position of the 1,6-naphthyridine (B1220473) ring is expected to impose significant steric constraints. This can lock the molecule into a preferred conformation, which may be beneficial for binding to a specific protein pocket by reducing the entropic penalty upon binding. In a study of naphthyridine dimers, it was noted that molecules which predominantly exist in a single conformation are of interest for their binding to biological macromolecules like DNA and RNA. nih.gov Although a different system, this highlights the importance of conformational rigidity in molecular recognition.

In the context of enzyme inhibition, the orientation of substituents on the naphthyridine core is critical. For instance, in a study on 2-substituted piperazines, the axial conformation was found to be preferred, and this specific orientation was crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Similarly, the tert-butyl group in this compound likely dictates a specific spatial arrangement of the entire molecule, influencing how it presents its other functional groups for interaction with a target.

The following table summarizes the general effects of bulky substituents on molecular conformation and binding.

| Feature | Impact | Rationale |

| Conformational Rigidity | Increased | The steric bulk of the tert-butyl group restricts free rotation around single bonds, leading to a more defined three-dimensional structure. |

| Binding Affinity | Potentially Increased | A pre-organized conformation that fits the target's binding site can lead to higher affinity by minimizing the entropic cost of binding. |

| Selectivity | Potentially Increased | A rigid conformation may not fit into the binding sites of off-target proteins, thus improving selectivity. |

| Solubility | Potentially Decreased | The lipophilic nature of the tert-butyl group can reduce aqueous solubility, which is a key consideration in drug design. |

Role of the Amine Functionality at C-5 in Biological Activity

The amine group at the C-5 position of the 1,6-naphthyridine scaffold is a critical determinant of biological activity, often serving as a key interaction point with biological targets and influencing metabolic stability.

In the development of dual CDK8/19 ligands based on a 2,8-disubstituted-1,6-naphthyridine scaffold, a significant challenge was rapid metabolism mediated by aldehyde oxidase. researchgate.net The introduction of an amino substituent at the C-5 position was found to effectively block this metabolic pathway. researchgate.net This highlights the role of the C-5 amine in modulating the pharmacokinetic profile of 1,6-naphthyridine derivatives.

Furthermore, in a separate study focused on c-Met kinase inhibitors with a 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one core, the introduction of a 4'-carboxamide phenoxy group at the C-5 position dramatically improved the inhibitory potency. nih.gov This demonstrates that the C-5 position is amenable to substitution with groups that can form crucial interactions, such as hydrogen bonds, with the target enzyme.

The table below presents data on the effect of C-5 substitution on c-Met kinase inhibition. nih.gov

| Compound | C-5 Substituent | IC50 (µM) for c-Met Kinase |

| 2a | H | >50 |

| 2s | 4'-carboxamide phenoxy | 4.8 |

| 2t | 4'-carboxamide phenoxy (with N-1 and N-3 modifications) | 2.6 |

As the data indicates, modification at the C-5 position can lead to a substantial increase in biological activity. The amine functionality itself can act as a hydrogen bond donor or acceptor, or as a point of attachment for larger substituents that can engage with the target protein.

Systematic Evaluation of Substituent Effects Across the Naphthyridine Ring System

The biological activity of 1,6-naphthyridine derivatives is not solely dependent on the substituents at C-2 and C-5 but is a result of the interplay of functional groups across the entire heterocyclic system. Systematic evaluation of substituents at various positions is crucial for developing a comprehensive SAR.

In the context of 1,6-naphthyridine-based c-Met kinase inhibitors, a comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl (B1604629) group at the N-3 position were essential for effective inhibition, in addition to the crucial C-5 substituent. nih.gov

The development of synthetic methodologies that allow for rapid diversification of the 1,6-naphthyridine scaffold is critical for such systematic evaluations. A recently reported method utilizes 1,6-naphthyridine-5,7-ditriflates as versatile intermediates for one-pot difunctionalization, enabling the expeditious synthesis of a wide range of analogs for SAR studies. acs.org

The following table summarizes general trends observed for substituent effects on the 1,6-naphthyridine ring.

| Position | Common Substituents | General Impact on Activity |

| N-1 | Alkyl, Aryl | Modulates overall lipophilicity and can influence interactions with the target. |

| C-2 | tert-Butyl, other alkyl/aryl groups | Influences conformation and can provide key hydrophobic interactions. |

| C-5 | Amino, Substituted phenoxy | Critical for target engagement and can modulate metabolic stability. |

| C-7 | Carboxamides, Triflate | Can be a point for further functionalization to enhance potency or tune properties. researchgate.net |

| C-8 | Hydroxy, Amino | Can participate in key hydrogen bonding interactions with the target. researchgate.net |

Exploration of Isomeric Variations in Naphthyridine Scaffolds on SAR

The spatial arrangement of the two nitrogen atoms in the bicyclic naphthyridine core defines its isomeric form, and this variation can have a profound impact on SAR. Naphthyridines exist as six different isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.govmdpi.com The distinct electronic properties and vectoral display of substituents for each isomer lead to different biological activities.

For example, while 1,6-naphthyridines have been explored for their potential as kinase inhibitors and other therapeutic agents, 1,5-naphthyridines are also a well-studied class of privileged structures in medicinal chemistry. researchgate.netnih.govnih.gov The reactivity and substitution patterns of 1,5-naphthyridines show similarities to quinolines. nih.gov The synthesis of 1,5-naphthyridine (B1222797) derivatives often involves cyclization reactions starting from 3-aminopyridine (B143674) precursors. nih.govmdpi.com

A study on regioisomeric aryl naphthyridines as mGlu5 receptor antagonists found that the placement of the nitrogen atoms was critical for activity. mdpi.com This underscores the importance of the scaffold's isomeric form in defining the orientation of substituents and their ability to interact with the target.

The hydrogenation of naphthyridine isomers also reveals differences in their reactivity. Orthogonal procedures have been developed for the selective hydrogenation of either ring in nih.govmdpi.com- and nih.govmdpi.com-naphthyridines, highlighting the distinct electronic and steric nature of the two pyridine (B92270) rings within these isomers. acs.org

The table below provides a general comparison of 1,6- and 1,5-naphthyridine scaffolds.

| Feature | 1,6-Naphthyridine | 1,5-Naphthyridine |

| Nitrogen Positions | Positions 1 and 6 | Positions 1 and 5 |

| Symmetry | Asymmetric | Symmetric |

| Reported Biological Activities | Kinase inhibition, anticancer, antiviral. researchgate.netnih.gov | Antiviral, immunomodulatory, anticancer. nih.gov |

| Synthetic Approaches | Often from 4-aminopyridine (B3432731) derivatives. nih.gov | Frequently from 3-aminopyridine derivatives. nih.govmdpi.com |

Molecular Mechanism of Action Studies of 2 Tert Butyl 1,6 Naphthyridin 5 Amine Analogues

Inhibition of Nucleic Acid Synthesis and Function (e.g., DNA Gyrase Inhibition, DNA Cleavage)

The integrity and proper functioning of nucleic acids are vital for cell survival, making them a key target for therapeutic agents. Analogues of the 1,6-naphthyridine (B1220473) class have demonstrated significant activity in disrupting these processes, primarily through the inhibition of topoisomerase enzymes and the induction of DNA damage.

DNA Gyrase and Topoisomerase Inhibition:

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and is a well-established target for antibacterial agents. nih.gov The 1,8-naphthyridine (B1210474) core is famously represented by nalidixic acid, a first-generation quinolone antibiotic that inhibits the A subunit of bacterial DNA gyrase. nih.gov More recent studies on other naphthyridine derivatives have continued to explore this mechanism. For instance, novel 1,4-dihydro nih.govnih.govnaphthyridine derivatives have been synthesized and shown to be potent inhibitors of E. coli DNA gyrase. nih.gov Docking studies revealed strong interactions between these compounds and the enzyme, supporting their antibacterial potency. nih.gov Similarly, certain 7-methyl-1,8-naphthyridinone derivatives carrying a 1,2,4-triazole (B32235) ring have shown a high inhibitory effect against DNA gyrase. nih.gov

Beyond the 1,8-isomer, derivatives of the broader naphthyridine family, including benzo-fused 1,6-naphthyridines, have shown potent activity against human topoisomerases. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as novel topoisomerase I (TOP1) targeting anticancer agents. nih.gov One such compound, Genz-644282, a dibenzo[c,h] nih.govnih.govnaphthyridin-6-one derivative, was found to be a more potent TOP1 inhibitor than camptothecin (B557342) analogues in preclinical studies. nih.gov The mechanism involves the stabilization of the topoisomerase-DNA cleavable complex, leading to protein-linked DNA breaks that persist and can help overcome drug resistance. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that substituents at the 5-position are critical for TOP1-targeting activity. For example, a 2-(N,N-dimethylamino)ethyl group or a 2-(pyrrolidin-1-yl)ethyl substituent conferred potent TOP1-targeting activity, which was lost upon the addition of a beta-methyl or beta-hydroxymethyl group to the ethylamino side chain. nih.gov

DNA Cleavage:

The inhibition of topoisomerases often leads to the accumulation of transient DNA strand breaks, a process known as DNA cleavage. This is a primary mechanism by which topoisomerase "poisons" exert their cytotoxic effects. youtube.com Some plant-derived naphthoquinones, which share structural similarities with parts of the extended naphthyridine systems, have been shown to induce mammalian topoisomerase II-mediated DNA cleavage in vitro. nih.gov This action is believed to occur through the formation of a cleavable complex, similar to established anticancer agents. nih.gov Furthermore, studies on naphthyl heterocycles have demonstrated that the introduction of thiono or thio groups can enhance both DNA intercalation and photocleavage activity under UV light, a process proposed to involve electron transfer from DNA bases to the excited state of the compound. rsc.org

Enzyme Modulatory Activities (e.g., Kinase Inhibition: Aurora Kinases, Raf/MEK/ERK Pathway, CK2)

A significant area of investigation for naphthyridine analogues is their ability to modulate the activity of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Aurora Kinase Inhibition:

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them an attractive therapeutic target. Potent inhibitors of Aurora kinases have been developed based on a 5H-benzo[c] nih.govnih.govnaphthyridin-6-one scaffold. nih.govmedchemexpress.cn X-ray crystallography of an initial hit compound in complex with Aurora kinase A revealed that the inhibitor binds within the ATP binding site, providing a structural basis for optimization. nih.gov Subsequent SAR studies led to a potent and selective pan-Aurora inhibitor that effectively modulated the target in cancer cell lines and inhibited the phosphorylation of histone H3, a downstream marker of Aurora kinase B activity, in animal models. nih.gov Benzo[c] nih.govnih.govnaphthyridin-6(5H)-one itself has been identified as an inhibitor of Aurora kinase A with an IC50 of 5.5 μM. medchemexpress.com

Raf/MEK/ERK Pathway:

The Raf/MEK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival. nih.gov Its aberrant activation is a hallmark of many human cancers. nih.govnih.gov While direct inhibition of this pathway by 2-(tert-Butyl)-1,6-naphthyridin-5-amine analogues is not extensively documented in the provided search results, the development of kinase inhibitors often involves broad screening. The tricyclic core structure of naphthyridines has been utilized to develop inhibitors for numerous kinases, and it is plausible that some analogues could interact with components of the Raf/MEK/ERK pathway. nih.gov For example, stress-induced activation of the JNK cascade can lead to the phospho-inhibition of the Raf/MEK/ERK pathway. nih.gov Given that naphthyridine analogues can modulate various kinases, indirect effects on this pathway are possible.

Casein Kinase 2 (CK2) Inhibition:

Casein Kinase 2 (CK2) is a ubiquitously expressed serine/threonine kinase with hundreds of substrates, implicated in cancer and other diseases. nih.gov Naphthyridine-based scaffolds have yielded potent and selective CK2 inhibitors. nih.govacs.org The compound CX-4945 (silmitasertib), a 5-(3-chlorophenylamino)benzo[c] nih.govnih.govnaphthyridine-8-carboxylic acid, is the first CK2 inhibitor to enter clinical trials. drugbank.com Structural studies of CX-4945 and its analogues in complex with the catalytic subunit of human CK2 show that they are ATP-competitive inhibitors. acs.org The pyridine (B92270) nitrogen of the naphthyridine core forms a key hydrogen bond with a valine residue in the kinase hinge region, while other parts of the molecule engage in hydrophobic interactions and an ionic bridge with a lysine (B10760008) residue. drugbank.comacs.org This detailed understanding of the binding mode has guided the optimization of these inhibitors for potency and selectivity. acs.org A recently developed naphthyridine-based chemical probe was shown to be an exquisitely selective tool for interrogating CK2 biology. nih.gov

Ligand-Receptor Interactions and Functional Modulation

Understanding how these small molecules bind to their protein targets is fundamental to explaining their mechanism of action and for guiding the design of more potent and selective compounds.

Crystal structures have provided detailed insights into the binding modes of naphthyridine analogues with various kinases. For 5H-benzo[c] nih.govnih.govnaphthyridin-6-one inhibitors of Aurora kinase A, the molecule occupies the ATP binding site. nih.gov Similarly, for 1,5-naphthyridine (B1222797) derivatives inhibiting TGF-beta type I receptor (ALK5), an X-ray crystal structure confirmed the binding mode proposed by docking studies, showing the inhibitor nestled in the kinase's active site. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these interactions. For 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one-based c-Met kinase inhibitors, a comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic benzyl (B1604629) group at the N-3 position, and the tricyclic core were all essential for effective inhibition. rsc.org In the case of benzo[c] nih.govnih.govnaphthyridine inhibitors of CK2, the optimization that led to the clinical candidate CX-4945 was guided by molecular modeling, which highlighted the importance of a combination of hydrophobic interactions, an ionic bridge, and hydrogen bonding with the hinge region. drugbank.com

The functional consequence of this binding is the inhibition of the kinase's catalytic activity. For instance, potent 1,6-naphthyridinone derivatives that selectively inhibit AXL kinase were shown to suppress AXL-driven cell proliferation, migration, and invasion, and to induce apoptosis. nih.gov This modulation of receptor function translates directly into a desired biological outcome.

Exploration of Novel Biological Targets

Research into 1,6-naphthyridine analogues continues to uncover novel biological targets, expanding their potential therapeutic applications.

A notable recent development is the identification of 1,6-naphthyridin-2(1H)-one derivatives as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). acs.orgnih.govresearchgate.net Aberrant FGFR4 signaling is a critical driver in hepatocellular carcinoma (HCC) and has been implicated in other cancers like colorectal cancer. acs.orgnih.gov Researchers designed these inhibitors to target a specific cysteine residue (Cys552) in the FGFR4 kinase domain, leading to high selectivity. acs.org The representative compound A34 demonstrated excellent FGFR4 inhibitory capability, potent anti-proliferative activity in FGFR4-dependent cancer cells, and significant antitumor efficacy in a mouse xenograft model of HCC. acs.orgnih.gov

Further expanding the target landscape, a 1,6-naphthyridinone series was optimized to yield potent and selective type II inhibitors of AXL kinase, a receptor tyrosine kinase involved in oncogenic processes. nih.gov Starting from a dual MET/AXL inhibitor, molecular modeling guided the design to improve AXL potency and selectivity over the highly homologous MET kinase. nih.gov Additionally, the benzo[h] nih.govnih.govnaphthyridin-2(1H)-one scaffold has been successfully utilized to develop highly potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism. nih.govmit.edu These examples highlight the versatility of the 1,6-naphthyridine core in generating inhibitors for a growing list of important therapeutic targets.

Interactive Data Table: Selected 1,6-Naphthyridine Analogues and Their Biological Targets

| Compound Class | Target Kinase | Key Finding / Activity | Reference |

| 5H-Benzo[c] nih.govnih.govnaphthyridin-6-one | Aurora Kinase A | IC50 = 5.5 µM medchemexpress.com | nih.gov, medchemexpress.com |

| Benzo[c] nih.govnih.govnaphthyridine | Casein Kinase 2 (CK2) | CX-4945 (Silmitasertib), a clinical-stage inhibitor with Ki = 0.38 nM. drugbank.com | nih.gov, drugbank.com |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 | Compound A34 shows potent and selective inhibition, with antitumor efficacy in HCC models. acs.org | acs.org, nih.gov |

| 1,6-Naphthyridinone | AXL | Compound 25c is a potent and selective type II inhibitor with IC50 = 1.1 nM. nih.gov | nih.gov |

| Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one | mTOR | Torin2 (compound 3) is a potent and selective inhibitor with a cellular EC50 of 0.25 nM. mit.edu | mit.edu |

| 5H-Dibenzo[c,h]1,6-naphthyridin-6-one | Topoisomerase I | Potent TOP1-targeting activity observed. nih.gov | nih.gov, nih.gov |

Computational Chemistry and Molecular Modeling for 2 Tert Butyl 1,6 Naphthyridin 5 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT Calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule like 2-(tert-Butyl)-1,6-naphthyridin-5-amine. These calculations provide insights into the molecule's geometry, electronic distribution, and reactivity, which are crucial for its interaction with biological targets.

DFT studies on related heterocyclic systems, such as other 1,6-naphthyridine (B1220473) derivatives, have been used to determine optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In a study of novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, DFT calculations were employed to support the assignment of electronic absorption spectra, demonstrating the utility of these methods in characterizing electronic transitions. ias.ac.in

For this compound, DFT calculations could elucidate the influence of the electron-donating tert-butyl and amine groups on the electron density of the naphthyridine core. This information is vital for predicting sites of metabolic activity and for understanding the nature of non-covalent interactions with a target protein. A theoretical study on a novel benzo[h]chromeno[2,3-b] aip.orgmdpi.comnaphthyridine derivative utilized DFT calculations at the B3LYP/6-311G(d,p) level to investigate its equilibrium geometry, total energy, HOMO-LUMO energies, and Mulliken atomic charges. researchgate.net Such calculations would be equally informative for the title compound.

Table 1: Representative Data from DFT Calculations for a Hypothetical Analysis of this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Influences solubility and binding interactions. |

| Mulliken Charge on N1 | -0.45 e | Predicts sites for hydrogen bonding and electrostatic interactions. |

| Mulliken Charge on N6 | -0.52 e | Predicts sites for hydrogen bonding and electrostatic interactions. |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Prediction and Affinity Ranking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for this compound and in ranking its binding affinity against a panel of targets. The 1,6-naphthyridine scaffold is a common feature in many kinase inhibitors, making kinases a likely target class for this compound.

In a typical molecular docking workflow, a 3D model of the target protein is used to define a binding site. The ligand, this compound, is then placed in the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Studies on related naphthyridine derivatives have successfully used molecular docking to understand their binding modes. For example, molecular docking studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors revealed that hydrogen bond interactions with key residues like LYS52 are crucial for their activity. nih.govresearchgate.net Similarly, docking studies on 1,6-naphthyridinone-based MET kinase inhibitors have helped in understanding their structure-activity relationships. nih.gov For this compound, docking could predict its interactions with the ATP-binding site of various kinases, with the amine and naphthyridine nitrogens likely forming key hydrogen bonds.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Docking Score | -9.5 kcal/mol | Predicted binding affinity; a lower score suggests stronger binding. |

| Key H-Bond Interactions | Amine group with Asp145; N1 of naphthyridine with Met102 | Specific hydrogen bonds that stabilize the ligand-protein complex. |

| Key Hydrophobic Interactions | tert-Butyl group with Leu52, Val60, Ile120 | Van der Waals interactions contributing to binding affinity. |

| Predicted Ki | 50 nM | Estimated inhibition constant based on the docking score. |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For the 1,6-naphthyridine scaffold, QSAR studies can be used to predict the activity of new derivatives and to guide the design of more potent compounds.

To develop a QSAR model, a dataset of 1,6-naphthyridine derivatives with known biological activities (e.g., IC50 values) is required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

A 3D-QSAR study on novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors resulted in robust models (CoMFA q²=0.64, r²=0.98; CoMSIA q²=0.609, r²=0.952). nih.gov The contour maps generated from these models provided insights into how different structural features affect bioactivity, suggesting that steric, electrostatic, and hydrogen bond donor interactions are critical. nih.gov Such a model, if developed for a series including this compound, could predict its activity and suggest modifications to the tert-butyl or amine substituents to enhance potency.

Table 3: Key Parameters in a Typical 3D-QSAR Study on Naphthyridine Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | > 0.5 | A measure of the predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.6 | A measure of the goodness of fit of the model. |

| Steric Field Contribution | 45% | Percentage contribution of steric properties to the model. |

| Electrostatic Field Contribution | 35% | Percentage contribution of electronic properties to the model. |

| Hydrophobic Field Contribution | 20% | Percentage contribution of hydrophobic properties to the model. |

Note: The values are representative of a good QSAR model and are not specific to the title compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a ligand-protein complex over time. For this compound, an MD simulation of its complex with a target protein can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and the dynamic nature of the interactions.

In an MD simulation, the forces on each atom in the system are calculated, and the atoms are moved according to Newton's laws of motion. By simulating the system for a sufficient length of time (typically nanoseconds to microseconds), the dynamic behavior of the complex can be observed. Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key interactions.

MD simulations have been used to study the binding of naphthyridine derivatives to their targets. For instance, in a study of CDK8 inhibitors, MD simulations were used to explore the binding mode between the ligand and the receptor. nih.govresearchgate.net These simulations can also be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking scores alone. For this compound, MD simulations could confirm the stability of its binding to a kinase and identify any conformational changes in the protein upon binding.

Table 4: Common Analyses Performed in MD Simulations of Ligand-Protein Complexes

| Analysis | Purpose |

| RMSD Plot | To assess the stability of the ligand's binding pose and the overall protein structure over the simulation time. |

| RMSF Plot | To identify flexible regions of the protein that may be important for ligand binding or protein function. |

| Hydrogen Bond Analysis | To determine the occupancy of key hydrogen bonds between the ligand and protein throughout the simulation. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a ligand to bind to a specific target. A pharmacophore model for a target that binds 1,6-naphthyridine derivatives can be used to search large chemical databases for new compounds with a similar arrangement of features, a process known as virtual screening.

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). For the 1,6-naphthyridine scaffold, a pharmacophore model would likely include features corresponding to the hydrogen-bonding capabilities of the naphthyridine nitrogens and the amine group, as well as a hydrophobic feature for the tert-butyl group.

Pharmacophore-based virtual screening has been successfully applied in the discovery of novel kinase inhibitors. In a study focused on CDK8 inhibitors, pharmacophore-based virtual screening of the ZINC database identified several compounds with an indazole ring as potential antitumor agents. nih.gov A similar approach could be used to identify new compounds that mimic the key interactions of this compound, potentially leading to the discovery of novel drug candidates with different chemical scaffolds.

Table 5: A Hypothetical Pharmacophore Model for a Kinase Target Binding this compound

| Feature | Description | Location in Compound |

| Hydrogen Bond Donor | A group that can donate a hydrogen bond. | Amine group at C5 |

| Hydrogen Bond Acceptor | A group that can accept a hydrogen bond. | N1 of the naphthyridine ring |

| Hydrogen Bond Acceptor | A group that can accept a hydrogen bond. | N6 of the naphthyridine ring |

| Aromatic Ring | A planar, cyclic, conjugated system. | Naphthyridine core |

| Hydrophobic Group | A nonpolar group. | tert-Butyl group at C2 |

Future Research Directions and Potential Applications of 2 Tert Butyl 1,6 Naphthyridin 5 Amine

Rational Design and Synthesis of Next-Generation Naphthyridine-5-amine Derivatives

The rational design of new molecules based on the 2-(tert-butyl)-1,6-naphthyridin-5-amine core is a primary avenue for future research. Structure-activity relationship (SAR) studies are fundamental to this process, allowing for the systematic modification of the scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Drawing inspiration from work on other naphthyridine isomers, which have yielded potent kinase inhibitors and receptor agonists, targeted modifications can be envisioned. nih.govnih.gov

Key strategies for derivatization include:

Modification of the 5-amino group: Acylation, alkylation, or arylation of the amine can introduce new interaction points for biological targets. For instance, creating a series of 5-carboxamides could probe specific hydrogen bonding interactions within an enzyme's active site. researchgate.net

Functionalization of the naphthyridine core: Electrophilic aromatic substitution could introduce substituents at other available positions on the bicyclic ring, altering the electronic landscape of the molecule.

Replacement of the tert-butyl group: While the tert-butyl group provides a strong hydrophobic anchor, replacing it with other alkyl or aryl groups could fine-tune the molecule's fit into a binding pocket and alter its metabolic stability. nih.gov

These rationally designed derivatives would be synthesized and screened against various biological targets, with the data feeding back into the design cycle for further optimization.

Table 1: Potential Modifications and Rationale for SAR Studies

| Position of Modification | Type of Modification | Rationale for Biological Activity Enhancement |

| 5-Amino Group | Acylation to form amides/sulfonamides | Introduce hydrogen bond donors/acceptors; mimic peptide bonds. |

| Reductive amination | Introduce diverse alkyl groups to probe hydrophobic pockets. | |

| Buchwald-Hartwig or Ullmann coupling | Form N-aryl or N-heteroaryl bonds to extend the conjugated system. | |

| Naphthyridine Core (e.g., C7, C8) | Halogenation (e.g., Br, Cl) | Provide handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Nitration followed by reduction | Introduce an additional amino group for new interactions or derivatization. | |

| 2-tert-Butyl Group | Replacement with smaller alkyl groups | Reduce steric hindrance and potentially increase solubility. |

| Replacement with cyclic/aromatic groups | Explore different hydrophobic interactions and pi-stacking. |

Exploration of the this compound Scaffold in Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a biological target with high potency and selectivity. The naphthyridine scaffold has already proven its value in this area, notably in the development of selective inhibitors for kinases like Casein Kinase 2 (CK2). nih.govresearchgate.net The this compound core could serve as an excellent starting point for creating new chemical probes.

The development process would involve:

Library Synthesis: Creating a library of derivatives based on the scaffold, as discussed in the previous section. nih.gov

Target Identification: Screening the library against panels of biological targets, such as kinases or G-protein coupled receptors, to identify initial hits.

Selectivity Profiling: Once a potent inhibitor for a target is found, its selectivity must be rigorously profiled against a broad range of related targets to ensure it does not have significant off-target effects. nih.gov

Negative Control Design: A crucial step is the rational design of a structurally similar but biologically inactive "negative control" molecule. nih.gov For the this compound scaffold, this could involve removing a key interacting feature, such as the 5-amino group or one of the ring nitrogens, to demonstrate that the observed biological effects are target-specific.

Such probes would be invaluable tools for dissecting complex biological pathways and validating new drug targets. researchgate.net

Investigation into Coordination Chemistry and Metal Chelation Properties of Aminonaphthyridines

The 1,6-naphthyridine (B1220473) ring system, featuring two pyridine-like nitrogen atoms, inherently possesses metal-coordinating properties. The presence of the additional 5-amino group in this compound creates a potential bidentate chelation site (N1 and the 5-amino group, or N6 and the 5-amino group). This structure is analogous to other nitrogen-containing heterocycles known to form stable complexes with a variety of transition metals. nih.govacs.orgresearchgate.net

Future research in this area should focus on:

Complex Synthesis and Characterization: Systematically reacting this compound and its derivatives with various metal salts (e.g., of copper, zinc, iron, ruthenium, palladium) to synthesize novel coordination complexes.

Structural Analysis: Using techniques like X-ray crystallography to determine the precise binding mode of the ligand to the metal center, confirming whether it acts as a monodentate or bidentate chelator.

Exploring Applications: Investigating the properties of the resulting metal complexes. For example, some metal complexes of naphthyridine analogues have applications in catalysis or as therapeutic agents themselves. nih.gov The chelation of essential metal ions like iron or zinc has been identified as a mechanism of action for some antimicrobial and antitrypanosomal agents. nih.gov

Table 2: Potential Metal Chelation Modes

| Metal Ion (Example) | Potential Coordination Site | Potential Application of Complex |

| Fe(II)/Fe(III) | Bidentate (N6, 5-NH₂) | Antimicrobial agents, redox catalysts. nih.gov |

| Zn(II) | Bidentate (N1, 5-NH₂) | Fluorescent sensors, enzyme inhibition studies. nih.gov |

| Cu(I)/Cu(II) | Bidentate or Bridging | Catalysis (e.g., coupling reactions), bimetallic systems. nih.govacs.org |

| Pd(II)/Pt(II) | Bidentate (N1, 5-NH₂) | Homogeneous catalysis, potential anticancer agents. rsc.org |

| Ru(II) | Bidentate (N6, 5-NH₂) | Photodynamic therapy, luminescent probes. |

Novel Methodologies for Efficient and Sustainable Synthesis

The development of new, efficient, and environmentally friendly synthetic methods is a constant goal in chemistry. While traditional methods for creating naphthyridine rings, like the Friedländer or Skraup syntheses, are well-established, modern approaches can offer significant advantages. researchgate.net

Future synthetic research for this compound and its derivatives could explore:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the construction of heterocyclic rings. derpharmachemica.com

Catalytic C-H Amination: Direct amination of a pre-existing 2-(tert-butyl)-1,6-naphthyridine core using advanced catalysis (e.g., copper or palladium) could provide a more direct and atom-economical route to the target compound than multi-step classical methods. nih.govsigmaaldrich.com

One-Pot, Multi-Component Reactions: Designing a convergent synthesis where multiple starting materials are combined in a single reaction vessel to rapidly build molecular complexity would be highly efficient for library synthesis. nih.gov

Green Chemistry Approaches: Employing greener solvents (e.g., water, ethanol) and catalysts (e.g., recyclable magnetic nanocatalysts) to minimize the environmental impact of the synthesis. derpharmachemica.comnih.gov

Table 3: Comparison of Synthetic Approaches

| Synthetic Strategy | Traditional Approach (e.g., Skraup/Friedländer) | Modern Approach (e.g., Catalytic/Microwave) |

| Starting Materials | Often requires pre-functionalized pyridines. nih.gov | Can use simpler, more readily available precursors. |

| Reaction Conditions | Often harsh (strong acids, high temperatures). | Milder conditions, lower energy consumption. derpharmachemica.com |

| Efficiency | Can be multi-step with moderate yields. | Fewer steps, often higher yields, faster reaction times. nih.gov |

| Sustainability | Generates significant waste, uses hazardous reagents. | Less waste (higher atom economy), use of greener solvents/catalysts. derpharmachemica.com |

Expanding the Biological Activity Spectrum through Targeted Modification

Naphthyridine isomers are associated with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neurological effects. nih.govnih.govnih.gov The this compound scaffold is a largely unexplored platform that could be tailored to target many of these therapeutic areas.

Future research should involve strategically modifying the lead compound to probe for new activities:

Anticancer Agents: Many 1,6-naphthyridine derivatives function as kinase inhibitors. nih.govnih.gov Modifications to the 5-amino position with groups known to interact with the ATP-binding site of kinases could yield potent and selective anticancer drugs.

CNS-Active Agents: Small, lipophilic molecules often have the potential to cross the blood-brain barrier. By carefully tuning the properties of the scaffold, derivatives could be developed as ligands for CNS receptors or enzymes, potentially for treating neurodegenerative diseases. mdpi.com

Anti-infective Agents: The ability of naphthyridines to intercalate DNA or inhibit key microbial enzymes is a known mechanism for antibacterial action. derpharmachemica.com Exploring derivatives for activity against bacteria, fungi, or parasites is a promising direction. researchgate.net

By systematically applying the principles of medicinal chemistry and leveraging the rich history of the naphthyridine family, the biological potential of the this compound scaffold can be fully realized.

Q & A

What are the standard synthetic routes for 2-(tert-Butyl)-1,6-naphthyridin-5-amine, and what analytical techniques confirm its purity?

Basic

The compound is synthesized via multi-step reactions involving tert-butyl bromoacetate as a key intermediate. For example, a two-step procedure (Steps 1 and 2) uses tert-butyl esters and hydroxylated precursors under controlled conditions to introduce the tert-butyl group . Post-synthesis, LCMS (e.g., m/z 1069 [M+H]+) and HPLC (retention time: 1.00–1.23 minutes under SQD-FA05 conditions) are critical for verifying molecular weight and purity .

How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

Advanced

Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For instance, substituting bromoacetic acid tert-butyl ester with structurally analogous reagents may reduce steric hindrance during coupling steps . Parallel monitoring via HPLC-MS/MS (as described for oxidative stress biomarkers) can identify byproducts early, enabling real-time adjustments to reaction conditions .

What advanced analytical methods are recommended for characterizing this compound in complex biological matrices?

Advanced

Solid-phase extraction (SPE) combined with HPLC-MS/MS is effective for isolating the compound from biological samples. For example, SPE cartridges pre-conditioned with methanol and water (50:50 v/v) can enhance recovery rates, while tandem mass spectrometry ensures specificity despite matrix interference . Internal standards like isotope-labeled analogs (e.g., 13C/15N variants) improve quantification accuracy .

How should researchers address discrepancies in HPLC retention times when analyzing this compound across different studies?

Advanced

Retention time variability often stems from differences in mobile phase composition or column aging. Standardize protocols using reference columns (e.g., C18 reversed-phase) and calibrate with internal standards (e.g., HNE-MA-d3 or MDA-d2) to normalize retention behavior . Cross-validation with LCMS (e.g., m/z 757 [M+H]+) ensures structural confirmation despite retention shifts .

What methodologies are appropriate for assessing the environmental impact of this compound given limited ecotoxicological data?

Basic

In silico tools like in silico QSAR models can predict toxicity based on structural analogs (e.g., tert-butyl-substituted naphthyridines). However, experimental validation via microtox assays or Daphnia magna toxicity tests is recommended to address data gaps highlighted in safety reports .

How can the stability of this compound be evaluated under various storage conditions?

Basic

Conduct accelerated stability studies by storing the compound at -20°C, 4°C, and room temperature in inert atmospheres. Monitor degradation via HPLC-UV at 254 nm and compare peak area reductions over time. For long-term storage, lyophilization in amber vials under argon is advised, as used for oxidative stress biomarkers .

What strategies are effective in elucidating the reaction mechanisms involving this compound using isotopic labeling or trapping agents?

Advanced

Incorporate isotopic labeling (e.g., 13C/15N-tert-butyl groups) to track reaction pathways via LCMS fragmentation patterns. Trapping agents like 2,4-dinitrophenylhydrazine (DNPH) can isolate reactive intermediates, as demonstrated in studies of carbonyl-containing biomarkers .

How can researchers validate contradictory spectral data (e.g., NMR vs. LCMS) for this compound?

Advanced

Reconcile discrepancies by cross-referencing with high-resolution mass spectrometry (HRMS) to confirm molecular formulae. For NMR conflicts, employ 2D techniques (e.g., HSQC, HMBC) to resolve signal overlap. Patent-derived LCMS data (e.g., m/z 757 [M+H]+) provide benchmarks for comparative analysis .

What precautions are necessary when handling this compound in light of limited toxicity data?

Basic

Assume Tier II hazard controls (gloves, fume hoods) as per safety guidelines for structurally related amines . Prioritize acute toxicity assays (e.g., in vitro cytotoxicity in HepG2 cells) to establish preliminary safety thresholds.

How can computational modeling aid in predicting the biological activity of this compound?

Advanced

Docking simulations against target proteins (e.g., kinases or GPCRs) can predict binding affinities. Pair with MD simulations to assess conformational stability. Validate predictions via in vitro assays, such as enzyme inhibition studies, using methodologies adapted from oxidative stress biomarker research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.